molecular formula C28H28N4O7 B11431645 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide

Cat. No.: B11431645
M. Wt: 532.5 g/mol
InChI Key: ITYQVFFJFFGCBP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multiple steps. One common method includes the following steps :

    Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone ring.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the quinazolinone core with a dimethoxyphenyl ethyl halide in the presence of a base such as potassium carbonate.

    Formation of the Final Product: The final step involves the coupling of the intermediate with propanoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides like sodium borohydride, leading to the formation of amino derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Nitroaromatic Compounds: Compounds with nitro groups on aromatic rings, which may have similar reactivity and applications.

    Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups, which may have similar chemical properties and reactivity.

The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C28H28N4O7

Molecular Weight

532.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C28H28N4O7/c1-38-24-11-10-19(17-25(24)39-2)12-14-29-26(33)13-15-30-27(34)22-8-3-4-9-23(22)31(28(30)35)18-20-6-5-7-21(16-20)32(36)37/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33)

InChI Key

ITYQVFFJFFGCBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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